molecular formula C10H11ClO B1291447 2,5-Dimethylphenylacetyl chloride CAS No. 55312-97-5

2,5-Dimethylphenylacetyl chloride

Cat. No.: B1291447
CAS No.: 55312-97-5
M. Wt: 182.64 g/mol
InChI Key: PZRANTBLOIKHJY-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an aromatic ring and an acyl chloride group, making it valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylacetyl chloride can be synthesized through several methods. One common route involves the chloromethylation of p-xylene, followed by cyanidation, hydrolysis, and acyl chlorination . Another method includes the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, a mixture of ruthenium oxide and palladium on carbon can be used as a catalyst in the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylphenylacetic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylphenylacetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylphenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of acylated products. This reactivity is exploited in various synthetic pathways to introduce the 2,5-dimethylphenylacetyl moiety into target molecules .

Comparison with Similar Compounds

  • 2,5-Dimethylphenylacetic Acid
  • 2,5-Dimethylbenzyl Chloride
  • 2,5-Dimethylphenylacetonitrile

Uniqueness: 2,5-Dimethylphenylacetyl chloride is unique due to its dual functionality, combining an aromatic ring with an acyl chloride group. This combination enhances its reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRANTBLOIKHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626477
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55312-97-5
Record name 2,5-Dimethylbenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55312-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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